molecular formula C16H11FN4OS2 B2745468 N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862974-57-0

N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No. B2745468
M. Wt: 358.41
InChI Key: TXXOGGRFYCSLED-UHFFFAOYSA-N
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Description

“N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide” is a complex organic compound containing a fluorobenzothiazole moiety . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzothiazole ring, which is a type of aromatic heterocycle, and a fluorine atom attached to the benzothiazole ring. The compound also contains an acetamide group, which consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : A study by Anuse et al. (2019) explored the synthesis of substituted N-(benzo[d]thiazol-2-yl) derivatives, focusing on their antimicrobial properties. These compounds demonstrated good to moderate activity against selected bacterial and fungal strains, including activity against Methicillin-resistant Staphylococcus aureus (MRSA), a resistance Gram-positive bacteria. This suggests potential applications in addressing antimicrobial resistance (Anuse et al., 2019).

Antitumor and Anticancer Applications

  • Evaluation of Antitumor Activity : Yurttaş et al. (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings. These compounds were tested for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Some compounds displayed considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
  • Antitumor Benzothiazoles : Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles. These compounds exhibited potent cytotoxicity against certain human breast and prostate cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).

Biological Activities

  • Urease Inhibition and Antibacterial Activity : Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. The study revealed significant urease inhibition activity, indicating potential applications in biomedical research (Gull et al., 2016).

Anticonvulsant Activities

  • Anticonvulsant Properties : Kohn et al. (1993) investigated alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which showed outstanding activity in the maximal electroshock-induced seizure test in mice. These findings suggest potential applications in developing new anticonvulsant medications (Kohn et al., 1993).

Anti-Inflammatory Applications

  • Anti-Inflammatory Agents : A study by Radwan et al. (2009) focused on the synthesis of C5-substituted benzo[b]thiophenes, which exhibited potent anti-inflammatory activity. This research indicates possible applications of benzothiazole derivatives in treating inflammatory conditions (Radwan et al., 2009).

Future Directions

The future directions for research on this compound could include studying its biological activities, optimizing its synthesis, and investigating its potential applications in medicinal chemistry .

properties

IUPAC Name

N-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS2/c1-8(22)18-9-5-6-11-13(7-9)24-15(19-11)21-16-20-14-10(17)3-2-4-12(14)23-16/h2-7H,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOGGRFYCSLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

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